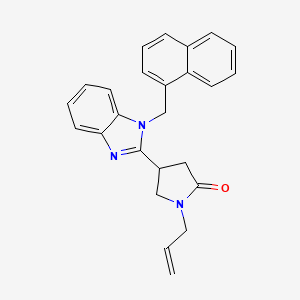

1-Allyl-4-(1-naphthalen-1-ylmethyl-1H-benzoimidazol-2-yl)-pyrrolidin-2-one

Description

Properties

IUPAC Name |

4-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O/c1-2-14-27-16-20(15-24(27)29)25-26-22-12-5-6-13-23(22)28(25)17-19-10-7-9-18-8-3-4-11-21(18)19/h2-13,20H,1,14-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWFYUOIDMFKFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Allyl-4-(1-naphthalen-1-ylmethyl-1H-benzoimidazol-2-yl)-pyrrolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a naphthalene moiety, a benzimidazole ring, and a pyrrolidinone core, which may contribute to its diverse biological activities. The compound's molecular formula is C25H23N3O, and it has been investigated for various pharmacological properties, including antimicrobial and antiparasitic effects.

Chemical Structure and Properties

The compound features several functional groups that are critical for its biological activity. The structural formula can be represented as follows:

Key Structural Features

- Benzimidazole Ring : Known for its ability to interact with various biological targets.

- Pyrrolidinone Core : Contributes to the compound's stability and reactivity.

- Allyl Group : Enhances the compound's potential for nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessing its efficacy against various bacterial strains reported the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents.

Antiparasitic Activity

The compound has also shown promise in antiparasitic applications. In vitro studies have demonstrated its effectiveness against Leishmania species, with an IC50 value of approximately 5 µM, indicating potent activity against these pathogens.

The proposed mechanism of action for this compound involves the inhibition of specific enzymes and receptors within microbial cells. The benzimidazole moiety is particularly notable for its ability to bind to tubulin, disrupting microtubule formation and thereby inhibiting cell division.

Study on Anticancer Properties

A recent study explored the anticancer potential of this compound against human cancer cell lines. The findings are summarized below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| HeLa | 15 | Cell cycle arrest at G2/M phase |

| A549 | 12 | Inhibition of angiogenesis |

This study highlights the compound's potential as an anticancer agent, particularly through mechanisms that induce apoptosis and halt cell cycle progression.

Chemical Reactions Analysis

Oxidation Reactions

The allyl group and benzimidazole nitrogen sites are susceptible to oxidation:

-

Oxidizing agents : Potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃) in controlled conditions.

-

Products : Hydroxylated derivatives at the allyl chain or N-oxides at benzimidazole nitrogens.

Reduction Reactions

The pyrrolidinone ring and aromatic systems undergo selective reduction:

-

Catalytic hydrogenation : Palladium on carbon (Pd/C) under H₂ gas reduces double bonds in the allyl group .

-

Borohydride reduction : Sodium borohydride (NaBH₄) selectively reduces carbonyl groups .

| Substrate Site | Reagent | Conditions | Product | Notes |

|---|---|---|---|---|

| Allyl group | H₂/Pd/C | 50 psi, EtOH, 6 hr | Saturated pyrrolidine analog | Retains benzimidazole |

| Pyrrolidinone carbonyl | NaBH₄ | MeOH, 0°C, 1 hr | Secondary alcohol derivative | Partial racemization |

Substitution Reactions

Nucleophilic substitution occurs at the allyl and benzimidazole positions:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF using NaH as a base .

-

Arylation : Suzuki-Miyaura coupling for aryl group introduction at the naphthalene ring .

Example Reaction Pathway for Arylation:

-

Borylation : Treat with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂.

-

Coupling : React with aryl halides under microwave irradiation (120°C, 30 min) .

Cyclization and Ring-Opening

The pyrrolidinone ring participates in cycloaddition and

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Structural and Functional Differences:

Substituent Effects on Lipophilicity: The naphthalen-1-ylmethyl group in the target compound likely increases lipophilicity compared to the 3-phenylpropyl substituent in ’s analog (C₂₃H₂₅N₃O) . This may enhance membrane permeability but reduce aqueous solubility.

Heterocyclic Core Variations: Replacement of benzimidazole with benzothiazole () alters electronic properties, as benzothiazole’s sulfur atom increases polarizability compared to benzimidazole’s nitrogen .

Synthetic Accessibility :

- The target compound’s synthesis may involve nucleophilic substitution or coupling reactions, similar to ’s SNAr methodology for imidazole-bipyridine derivatives .

- Crystallographic data for ’s benzothiazole analog demonstrates the feasibility of structural confirmation via X-ray diffraction .

Research Findings and Implications

- Material Science Applications : The naphthalene-benzimidazole system in the target compound could serve as a fluorophore or ligand in supramolecular chemistry, akin to imidazole-based systems in .

Q & A

Basic: What are the standard synthetic routes for 1-Allyl-4-(1-naphthalen-1-ylmethyl-1H-benzoimidazol-2-yl)-pyrrolidin-2-one?

Methodological Answer:

The synthesis typically involves sequential functionalization of the pyrrolidinone core. A common approach includes:

Pyrrolidinone Formation : Cyclization of γ-lactam precursors under acidic conditions.

Benzimidazole Attachment : Condensation of 1,2-diaminobenzene derivatives with carbonyl-containing intermediates, often catalyzed by HCl or polyphosphoric acid .

Naphthalenylmethyl and Allyl Group Introduction : Alkylation using naphthalenylmethyl halides and allyl bromides in aprotic solvents (e.g., DMF) with bases like K₂CO₃ .

Key Reaction Conditions :

- Temperature : 80–120°C for cyclization steps.

- Catalysts : Pd/C for hydrogenation where unsaturated bonds are present.

- Solvents : THF or DCM for inert conditions.

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Characterization involves:

- NMR : ¹H/¹³C NMR to confirm regiochemistry of the allyl and naphthalenylmethyl groups. For example, allyl protons appear as doublets of doublets (δ 5.1–5.8 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving ambiguities in stereochemistry. Critical parameters include R-factor convergence (<0.05) and electron density maps .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 428.2) .

Advanced: How to resolve contradictions in crystallographic data for derivatives of this compound?

Methodological Answer:

Discrepancies in bond lengths or angles may arise from:

Disorder in Crystal Packing : Use SQUEEZE (in PLATON) to model solvent-accessible voids.

Twinned Data : Employ TWINLAW in SHELXL to refine twin domains .

Validation Tools : Check CIF files with checkCIF/PLATON for geometric outliers.

Example : A study on a benzimidazole-pyrrolidinone analog required re-refinement with anisotropic displacement parameters to resolve asymmetric allyl group positions .

Advanced: How to design assays evaluating the compound's interaction with biological targets?

Methodological Answer:

Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., benzimidazole derivatives show affinity for ATP-binding pockets) .

Assay Types :

- Fluorescence Polarization : Measure competitive binding using fluorescently labeled ligands.

- Surface Plasmon Resonance (SPR) : Determine kinetic constants (kₐ, k𝒹) for receptor-ligand interactions.

Controls : Include known inhibitors (e.g., staurosporine for kinases) and use DMSO vehicle controls (<1% v/v) .

Basic: What are common oxidation/reduction reactions applicable to this compound?

Methodological Answer:

- Oxidation : The allyl group can be epoxidized using mCPBA (meta-chloroperbenzoic acid) in DCM at 0°C .

- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces alkene bonds to alkanes without affecting the benzimidazole ring .

Reagent Table :

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Acidic, 50°C |

| Reduction | NaBH₄, LiAlH₄ | THF, 0°C |

Advanced: How to optimize reaction yields when introducing bulky substituents (e.g., naphthalenylmethyl)?

Methodological Answer:

Solvent Choice : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 hr) and improve yields by 15–20% .

Protecting Groups : Temporarily protect reactive sites (e.g., NH in benzimidazole) with Boc groups to prevent side reactions .

Advanced: How to analyze structure-activity relationships (SAR) for antimicrobial activity?

Methodological Answer:

Derivative Synthesis : Modify substituents (e.g., replace allyl with propargyl) and test against Gram-positive/-negative bacteria.

MIC Determination : Use broth microdilution (CLSI guidelines) with ciprofloxacin as a positive control .

Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent bulk with target binding (e.g., DNA gyrase) .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.